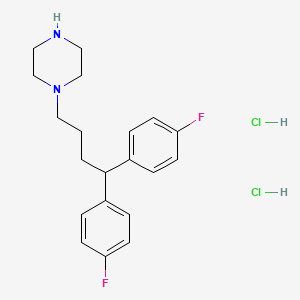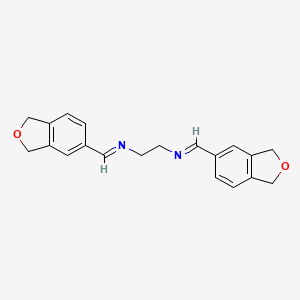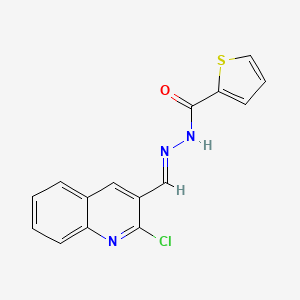
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a hydroxyphenyl group and a pyridinyl group attached to a propenone backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学研究应用
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and diabetes.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupts the cell membrane integrity of microorganisms.
相似化合物的比较
Similar Compounds
- 3-(2-Hydroxyphenyl)-1-phenyl-2-propen-1-one
- 3-(4-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one
- 3-(2-Hydroxyphenyl)-1-(4-pyridinyl)-2-propen-1-one
Uniqueness
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one is unique due to the presence of both hydroxyphenyl and pyridinyl groups, which confer distinct chemical reactivity and biological activity compared to other chalcones. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
属性
分子式 |
C14H11NO2 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
3-(2-hydroxyphenyl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-7-2-1-5-11(13)8-9-14(17)12-6-3-4-10-15-12/h1-10,16H |
InChI 键 |
JKTCHMQMVYEGAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Pyridinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11969141.png)

![N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine](/img/structure/B11969152.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969157.png)
![4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11969172.png)



![(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11969195.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969211.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11969215.png)

